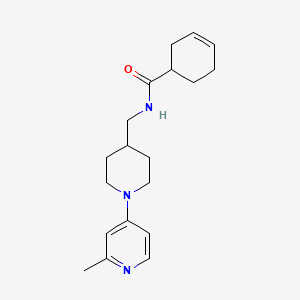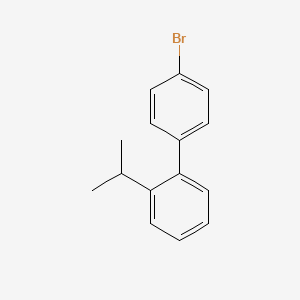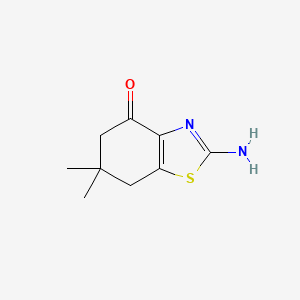
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound that features a combination of pyridine, piperidine, and cyclohexene moieties
Wirkmechanismus
The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular function. The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with metabolic enzymes can all impact its pharmacokinetic properties .
Environmental factors such as pH, temperature, and the presence of other substances can also influence the action, efficacy, and stability of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Moiety: Starting with 2-methylpyridine, a nucleophilic substitution reaction can introduce the piperidine ring.
Cyclohexene Carboxamide Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction, followed by functional group transformations to introduce the carboxamide group.
Coupling Reaction: The final step involves coupling the piperidine and cyclohexene carboxamide moieties using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-(2-pyridinyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- N-((1-(3-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
The uniqueness of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-13-18(7-10-20-15)22-11-8-16(9-12-22)14-21-19(23)17-5-3-2-4-6-17/h2-3,7,10,13,16-17H,4-6,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDDEAVQAZOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970933.png)
![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride](/img/structure/B2970936.png)
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2970938.png)



![N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2970942.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-{[N'-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2970947.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
